
Acetamidoazanium
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Description
Acetamidoazanium (systematic name pending IUPAC validation) is a hypothetical or understudied compound characterized by an acetamide group (-NHCOCH₃) linked to an azanium (NH₄⁺) moiety.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key properties of Acetamidoazanium and its structurally related compounds, based on available data and inferred similarities:
Structural and Functional Differences
- Acetazolamide : The presence of a sulfonamide (-SO₂NH₂) and thiadiazole ring enhances its bioactivity as a carbonic anhydrase inhibitor, enabling clinical use in reducing intraocular pressure . In contrast, this compound’s azanium group may prioritize ionic interactions over enzymatic inhibition.
- This compound’s lack of aromaticity suggests divergent mechanisms, possibly favoring solubility in polar media .
- 2-Aminobenzamide: Its simpler benzamide structure lacks the charged azanium group, limiting ionic solubility but improving compatibility with organic synthesis .
Pharmacokinetic and Thermodynamic Properties
- Acetazolamide : High membrane permeability due to sulfonamide hydrophobicity, but moderate aqueous solubility limits rapid absorption. Metabolism occurs via hepatic sulfonation .
- This compound : Hypothetically, its ionic nature may enhance water solubility but reduce blood-brain barrier penetration compared to neutral analogs like 2-acetamidobenzimidazole.
Properties
CAS No. |
116819-13-7 |
---|---|
Molecular Formula |
C2H7N2O+ |
Molecular Weight |
75.09 g/mol |
IUPAC Name |
acetamidoazanium |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/p+1 |
InChI Key |
OFLXLNCGODUUOT-UHFFFAOYSA-O |
SMILES |
CC(=O)N[NH3+] |
Canonical SMILES |
CC(=O)N[NH3+] |
Synonyms |
Acetic acid, hydrazide, conjugate monoacid (9CI) |
Origin of Product |
United States |
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